molecular formula C12H15NO5 B017173 5-(N-tert-Butoxycarbonylamino)salicylic Acid CAS No. 135321-95-8

5-(N-tert-Butoxycarbonylamino)salicylic Acid

Cat. No. B017173
CAS RN: 135321-95-8
M. Wt: 253.25 g/mol
InChI Key: QAYDBLPDKAGEFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2 R-benzyl-5 S-tert-butoxycarbonylamino-4 R-(tert-butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, has been reported in a practical, stereocontrolled fashion from (l)-phenylalanine, showcasing the diverse synthetic strategies employed in the creation of tert-butoxycarbonylamino derivatives (Nadin et al., 2001). Other examples include the synthesis of N2-tert-butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid, further demonstrating the versatility and adaptability of synthesis methods involving tert-butoxycarbonyl protection (Maity & Strömberg, 2014).

Molecular Structure Analysis

The structural analysis of tert-butoxycarbonylamino compounds involves understanding the spatial arrangement and bonding patterns that contribute to their chemical behavior and reactivity. For instance, the efficient synthesis of constrained peptidomimetics from pyroglutamic acid highlights the intricate molecular structures that can be achieved with tert-butoxycarbonylamino groups (Mandal et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving 5-(N-tert-Butoxycarbonylamino)salicylic acid derivatives are diverse, including ring cleavage and the formation of complex intermediates. An example is the ring cleavage of N-acyl- and N-(acylsulfonyl) histamines with di-tert-butyl dicarbonate, demonstrating the reactivity and versatility of tert-butoxycarbonylamino groups in synthetic chemistry (Warshawsky et al., 1990).

Physical Properties Analysis

The physical properties of 5-(N-tert-Butoxycarbonylamino)salicylic acid derivatives, such as solubility, melting point, and stability, are crucial for their application in various chemical processes. The synthesis and characterization of related compounds provide valuable insights into how these properties can be influenced by molecular structure and functional groups.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interaction with other chemical entities, are essential for understanding the potential applications of 5-(N-tert-Butoxycarbonylamino)salicylic acid. Studies on tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst offer a glimpse into the chemical behavior and potential synthetic utility of such compounds (Heydari et al., 2007).

Scientific Research Applications

1. Anti-Inflammatory and Medicinal Applications

5-Aminosalicylic acid (5-ASA), a derivative of salicylic acid, is recognized for its broad spectrum of biological activities including anti-inflammatory, analgesic, neuroprotective, and antitumor properties. It is particularly effective in treating inflammatory bowel diseases (IBD) like Crohn's disease and ulcerative colitis. Unlike other salicylates, 5-ASA does not metabolize to salicylic acid and does not induce upper gastrointestinal side effects (Allah et al., 2016).

2. Novel Drug Delivery Systems

Research has focused on developing new pro-drug forms of 5-ASA for enhanced treatment of Crohn's disease. For example, a pro-prodrug containing trans-ferulic acid has been synthesized for colon-specific delivery of 5-ASA, demonstrating potential as both a prodrug of 5-ASA and a carrier of trans-ferulic acid (Cassano et al., 2010).

3. Understanding Mode of Action in Disease Treatment

Studies on 5-ASA have delved into its mode of action, particularly in inflammatory bowel disease. For instance, the interaction of 5-ASA with hypochlorite has been studied to understand its protective effects against the damaging impacts of activated neutrophils in the inflamed bowel (Williams & Hallett, 1989).

4. Development of Novel Salicylate Derivatives

Research has been conducted on the development of novel analgesic-antiinflammatory salicylates. For example, diflunisal, a chemically distinct, nonacetylating salicylic acid, has been found more effective than aspirin in analgesic and anti-inflammatory applications (Hannah et al., 1978).

5. Exploration of Chemical Synthesis and Structural Studies

Extensive research has been done on the chemical synthesis of various derivatives of salicylic acid, like the synthesis of stereocontrolled dipeptide isosteres (Nadin et al., 2001). Structural studies have also been conducted on amino acid derivatives, contributing to the development of novel NMDA receptor antagonists (Bombieri et al., 2005).

properties

IUPAC Name

2-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-7-4-5-9(14)8(6-7)10(15)16/h4-6,14H,1-3H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYDBLPDKAGEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438975
Record name 5-(BOC-amino)salicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(N-tert-Butoxycarbonylamino)salicylic Acid

CAS RN

135321-95-8
Record name 5-(BOC-amino)salicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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